molecular formula C12H10N6 B565115 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 CAS No. 1215499-36-7

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3

Cat. No.: B565115
CAS No.: 1215499-36-7
M. Wt: 241.272
InChI Key: GUYGDZSFLARRCN-BMSJAHLVSA-N
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Description

2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3 is a labeled analog of the food mutagen and carcinogen MeIQ . It has a molecular weight of 241.27 and a molecular formula of C12H7D3N6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.27 and a molecular formula of C12H7D3N6 . Additional properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Stability and Reactivity

Research on related compounds, like 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx), sheds light on their stability and reactivity under various conditions. These studies are crucial for understanding how such compounds might behave in biological systems or during chemical synthesis processes. For instance, the stability of N-NO-MeIQx across different pH values and its reactivity with biomolecules like glutathione and DNA has been investigated to assess its potential role in cancer initiation (Lakshmi et al., 2006).

Synthesis Techniques

The development of synthesis techniques for related heterocyclic compounds is another area of research interest. For example, a study described a copper-catalyzed reductive amination process for synthesizing imidazo[4,5-c]quinolines, demonstrating the use of sodium azide as a nitrogen source (Nandwana et al., 2017). Such methods are essential for producing a variety of heterocyclic compounds for further research and potential applications.

Detection and Analysis

The detection and quantification of heterocyclic aromatic amines (HAAs) in food samples is a significant research area, as these compounds can be potential mutagens or carcinogens. Techniques like lab-on-a-chip devices for electromembrane extraction coupled with HPLC have been developed for this purpose (Kamankesh et al., 2019). This research is critical for assessing the safety of food and understanding the risks associated with HAAs.

Antioxidant Vitamins and Mutagenicity

Studies have explored the mutagenic effects of food-derived carcinogens, including HAAs, and the potential protective effects of antioxidant vitamins. For example, the mutagenicity of HCAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline and the effect of antioxidant vitamins on reducing this mutagenicity have been investigated (Montgomery et al., 2002). This research suggests that dietary antioxidants could partially counteract the mutagenic activities of HAAs.

Safety and Hazards

The safety data sheets for 2-Azido-3,4-dimethylimidazo[4,5-f]quinoline indicate that it should be handled with care to avoid dust formation and inhalation, skin contact, and eye contact . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Properties

IUPAC Name

2-azido-4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-7-6-9-8(4-3-5-14-9)10-11(7)18(2)12(15-10)16-17-13/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGDZSFLARRCN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215499-36-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215499-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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